

PKI-402 breast cancer model validation

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Pki-402

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PKI-402 Profile and Model Validation

The following tables summarize the core characteristics of **PKI-402** and its validated effects in key breast cancer models.

Table 1: Core Characteristics of PKI-402

| Characteristic | Description |
|-------------------------------|---|
| Primary Target | Dual Pan-PI3K and mTOR inhibitor [1] [2] |
| Mechanism of Action | Potent, reversible, and ATP-competitive inhibition of PI3K α , β , γ , δ , and mTOR [1] [2] |
| Key Molecular Targets | PI3K α (IC50 = 2 nM), mTOR (IC50 = 3 nM), PI3K α mutants (E545K, H1047R; IC50 = 3 nM) [1] [2] |
| Primary Therapeutic Rationale | Dual inhibition blocks both upstream (PI3K) and downstream (mTOR) signaling in a key oncogenic pathway, potentially overcoming compensatory mechanisms and enhancing anti-tumor efficacy [3] [4]. |

Table 2: Efficacy in Validated Breast Cancer Models

| Model / Cell Line | Key Characteristics | Experimental Findings & Efficacy [1] [5] [2] |
|----------------------------------|-----------------------------------|--|
| MDA-MB-361 | HER2+, PIK3CA mutant (E545K) | High sensitivity; inhibits Akt phosphorylation (IC50 = 5 nM), induces apoptosis (cleaved PARP), and causes tumor regression in xenograft models. |
| MCF-7 | ER+, Luminal A | PKI-402 combined with irradiation (IR) inhibits colony formation and promotes apoptotic cell death [3]. |
| Bone Metastasis Model | MDA-MB-231 (injected into tibias) | Suppresses tumor growth in bones, reduces osteolysis (bone destruction), and inhibits cancer cell migration and invasion [5]. |
| Breast Cancer Stem Cells (BCSCs) | Stem-like cell population | PKI-402 combined with IR inhibits colony formation ability, suggesting a potential effect on radioresistant cells [3]. |

Experimental Protocols for Key Assays

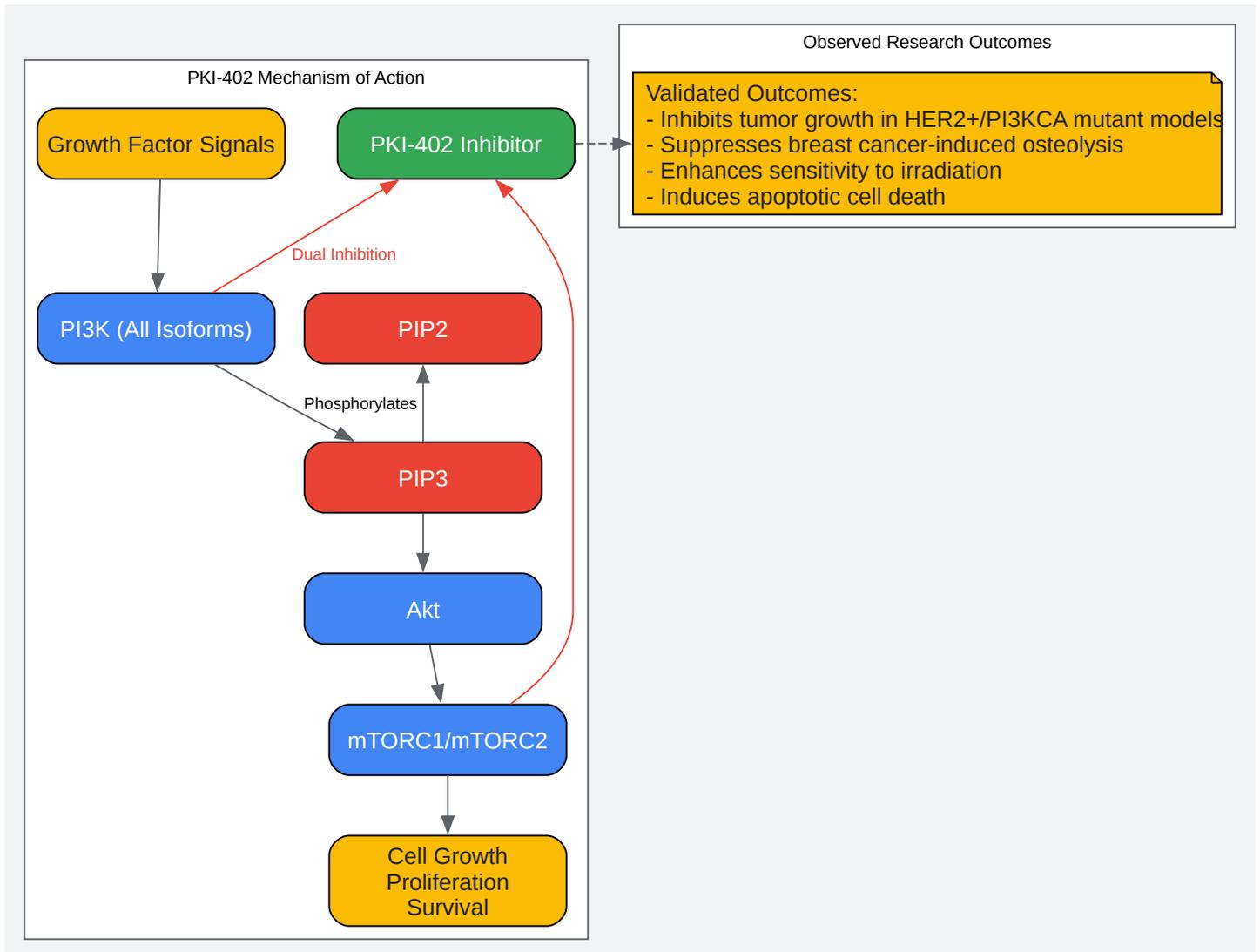
For researchers looking to replicate or compare findings, here are the methodologies for key experiments cited in the literature.

- **Cytotoxicity/Cell Proliferation (IC50) Assay** [1] [2]
 - **Cell Lines:** A broad panel, including MDA-MB-361, MCF-7, T47D, and others.
 - **Procedure:** Cells are treated with **PKI-402** for 72 hours. Cell viability is measured using colorimetric assays like MTS or CellTiter 96 Aqueous.
 - **Output:** IC50 value calculated from dose-response curves.
- **Clonogenic Assay (Radiosensitivity Studies)** [3]
 - **Purpose:** To measure the ability of a single cell to proliferate indefinitely, testing the effect of **PKI-402** on radiosensitivity.
 - **Procedure:** Cells are treated with **PKI-402**, exposed to irradiation (IR), and then cultured for 1-3 weeks to form colonies. Colonies are stained and counted.
 - **Output:** The combination of **PKI-402** and IR significantly reduces colony formation compared to IR alone.

- **In Vivo Xenograft Efficacy** [1] [2]
 - **Animal Model:** Female nude mice.
 - **Procedure:** MDA-MB-361 cells are injected subcutaneously. **PKI-402** is administered intravenously at 100 mg/kg daily for 5 days.
 - **Output:** Measurement of tumor volume over time. **PKI-402** causes significant tumor regression and prevents re-growth. Tumor tissue analysis shows suppressed p-Akt and increased cleaved PARP.
- **Mechanism of Action (Western Blot)** [1] [2]
 - **Purpose:** To confirm target engagement and downstream effects.
 - **Procedure:** Sensitive cells (e.g., MDA-MB-361) are treated with **PKI-402** for 4-24 hours. Protein lysates are analyzed by Western blotting.
 - **Key Biomarkers:** Reduction in phosphorylated Akt (p-Akt at T308 and S473), induction of cleaved PARP (apoptosis marker).

Mechanism of Action and Research Context

The therapeutic rationale for **PKI-402** is based on the central role of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in breast cancer and critical for processes like cell growth, survival, and metabolism [4]. The following diagram illustrates its mechanism and research applications.



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Research Considerations and Potential Limitations

When considering **PKI-402** for your research, note the following contextual factors:

- **Ideal Model Profile:** The most robust pre-clinical efficacy data is in **HER2-positive breast cancer models harboring PIK3CA mutations** (e.g., MDA-MB-361) [1] [2]. This defines a specific, genetically driven use case.
- **Therapeutic Synergy:** Research highlights its value not just as a monotherapy but in **combination strategies**. Studies show it can overcome resistance to radiotherapy and chemotherapy (e.g., cisplatin in other cancers) by disrupting pro-survival pathways and organelle crosstalk [3] [6].
- **Beyond Primary Tumors:** Evidence suggests **PKI-402** is effective in complex disease processes like **bone metastasis**, inhibiting cancer growth and the associated osteolysis (bone destruction) [5].
- **Variable Response:** The effect can vary by model. For instance, one study noted that **PKI-402** with IR increased DNA damage (γ -H2AX) in MDA-MB-231 cells but did not significantly increase apoptosis, unlike in MCF-7 cells [3]. This underscores the need for model-specific validation.

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